molecular formula C14H15ClF3NO3 B7594702 N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide

N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide

Cat. No. B7594702
M. Wt: 337.72 g/mol
InChI Key: XRELIXFRNQUDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide, also known as TRPM8 antagonist AMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the study of the transient receptor potential melastatin 8 (this compound) ion channel. This compound is a cold- and menthol-sensing ion channel that is expressed in various tissues, including the prostate, bladder, and sensory neurons. This compound has been shown to be a potent and selective antagonist of this compound, making it a valuable tool for studying the function of this ion channel.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide as a this compound antagonist involves binding to the channel pore and preventing the influx of calcium ions. This inhibition of calcium influx leads to a decrease in this compound activity, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its role as a this compound antagonist, it has been shown to inhibit the growth and proliferation of prostate cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide in lab experiments include its potency and selectivity as a this compound antagonist, as well as its ability to inhibit the growth and proliferation of prostate cancer cells. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide include further studies on its potential therapeutic applications, such as its use as an anti-inflammatory agent. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential for use in combination with other drugs. Finally, the development of more potent and selective this compound antagonists based on this compound could lead to the development of new treatments for this compound-related diseases.

Synthesis Methods

The synthesis of N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide involves the reaction of 4-chloro-2-(2,2,2-trifluoroethoxy)aniline with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-oxolanylamine to yield this compound.

properties

IUPAC Name

N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3NO3/c15-9-3-4-11(12(6-9)22-8-14(16,17)18)19-13(20)7-10-2-1-5-21-10/h3-4,6,10H,1-2,5,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRELIXFRNQUDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)NC2=C(C=C(C=C2)Cl)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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